2-Iodo-3-methoxybenzoic acid
Overview
Description
2-Iodo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by iodine and methoxy groups, respectively
Mechanism of Action
Target of Action
It’s known that methoxylated benzoic acids can be metabolized by certain anaerobic bacteria .
Mode of Action
The mode of action of 2-Iodo-3-methoxybenzoic acid involves the bioconversion of methoxylated benzoic acids to their hydroxylated derivatives . This process is facilitated by anaerobic bacteria, including a haloaromatic dehalogenating consortium, a dehalogenating isolate from that consortium, Eubacterium limosum, and a strain of Acetobacterium woodii . These organisms metabolize 3-[methoxy-18O]methoxybenzoic acid (3-anisic acid) to 3-[hydroxy-18O]hydroxybenzoic acid .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the bioconversion of methoxylated benzoic acids to hydroxylated derivatives . This process involves the removal of a methyl group rather than a methoxy group .
Result of Action
The bioconversion of methoxylated benzoic acids to hydroxylated derivatives could potentially influence various biological processes, given the role of these compounds in cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain anaerobic bacteria is necessary for the compound’s bioconversion process .
Preparation Methods
The synthesis of 2-iodo-3-methoxybenzoic acid typically involves the iodination of 3-methoxybenzoic acid. One common method is the Sandmeyer reaction, where 3-methoxybenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the ortho position relative to the methoxy group. The reaction conditions usually involve acidic media and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
2-Iodo-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine with an azide group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions, while the carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Iodo-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Iodo-3-methoxybenzoic acid can be compared with other iodinated benzoic acids, such as 2-iodo-5-methoxybenzoic acid and 2-iodo-3-methylbenzoic acid. These compounds share similar chemical properties but differ in the position and nature of substituents on the benzene ring .
2-Iodo-5-methoxybenzoic acid: The methoxy group is at the para position relative to the iodine, which can influence its reactivity and applications.
2-Iodo-3-methylbenzoic acid: The methoxy group is replaced by a methyl group, affecting its electron-donating ability and reaction pathways.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-iodo-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGDXKFYRUEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332489 | |
Record name | 2-Iodo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50627-31-1 | |
Record name | 2-Iodo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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